molecular formula C14H12Cl2O4S B2458051 2,5-Dichlorophenyl 4-ethoxybenzenesulfonate CAS No. 692773-45-8

2,5-Dichlorophenyl 4-ethoxybenzenesulfonate

Cat. No.: B2458051
CAS No.: 692773-45-8
M. Wt: 347.21
InChI Key: SAMXWFPXNLQPKA-UHFFFAOYSA-N
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Description

2,5-Dichlorophenyl 4-ethoxybenzenesulfonate is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of two chlorine atoms on the phenyl ring and an ethoxy group attached to the benzenesulfonate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorophenyl 4-ethoxybenzenesulfonate typically involves the reaction of 2,5-dichlorophenol with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorophenyl 4-ethoxybenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted phenyl derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Sulfinates or thiols.

Scientific Research Applications

2,5-Dichlorophenyl 4-ethoxybenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dichlorophenyl 4-ethoxybenzenesulfonate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activities by binding to active sites or altering enzyme conformation. The pathways involved in its action include disruption of cellular processes and induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichlorophenyl 4-ethoxybenzenesulfonate
  • 2,5-Dichlorophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate
  • 2,4-Dichlorophenyl 4-ethoxybenzenesulfonate

Uniqueness

2,5-Dichlorophenyl 4-ethoxybenzenesulfonate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(2,5-dichlorophenyl) 4-ethoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O4S/c1-2-19-11-4-6-12(7-5-11)21(17,18)20-14-9-10(15)3-8-13(14)16/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMXWFPXNLQPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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